molecular formula C9H13F3N2O2 B2830680 2,2,2-Trifluoro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-imine CAS No. 2191266-85-8

2,2,2-Trifluoro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-imine

Cat. No. B2830680
CAS RN: 2191266-85-8
M. Wt: 238.21
InChI Key: XFGUQECIFITDDH-UHFFFAOYSA-N
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Description

The compound “2,2,2-Trifluoro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-imine” is a complex organic molecule. It contains a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group, which is a type of spirocyclic compound, and a trifluoroethyl imine group .


Synthesis Analysis

The synthesis of 1,4-dioxa-8-azaspiro[4.5]decane, a key component of the compound, can be achieved from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C11H14F3NO3/c12-11(13,14)9(16)1-4-15-5-2-10(3-6-15)17-7-8-18-10/h1,4H,2-3,5-8H2/b4-1+ . This indicates that the molecule contains 11 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.21 g/mol . The 1,4-dioxa-8-azaspiro[4.5]decan-8-yl component of the compound has a boiling point of 108 - 110 °C (at 35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C .

Scientific Research Applications

Structural Studies and Synthesis

The compound 2,2,2-Trifluoro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-imine has been investigated for its structural properties and synthesis methods in the context of scientific research, particularly focusing on its applications beyond drug use. For instance, it has been structurally elucidated as part of antitubercular studies, revealing insights into its conformational dynamics and potential as a promising drug candidate against tuberculosis. This investigation utilized a combination of X-ray crystallography, variable temperature NMR, and DFT studies to characterize its structural behavior, providing a foundation for further research and development in medical chemistry (A. Richter et al., 2022).

Additionally, synthetic methodologies have been developed to create structurally related compounds, showcasing the versatility of 2,2,2-trifluoroethyl imines in organic synthesis. For example, efficient synthesis techniques have been explored for creating 2-methyl-2-trifluoromethylchroman-4-ones, highlighting the compound's utility in generating fluorinated analogues of natural compounds, which are significant in various chemical research applications (V. Sosnovskikh & B. Usachev, 2002).

Advanced Organic Synthesis

The compound's framework has also facilitated the development of novel organic synthesis strategies, such as copper-catalyzed intramolecular trifluoromethylation, which has been employed to construct trifluoromethylated 2-azaspiro[4.5]decanes. This method underscores the compound's role in generating complex molecular architectures with potential pharmaceutical relevance, demonstrating its broader applications in organic chemistry (Guifang Han et al., 2014).

Mass Spectrometry and Chemical Analysis

In addition to its synthetic utility, 2,2,2-Trifluoro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-imine has been the subject of mass spectrometric studies to understand its fragmentation patterns. This research is crucial for developing analytical methods to identify and quantify similar compounds in complex mixtures, facilitating advancements in fields such as forensic science, environmental analysis, and drug metabolism studies (W. Solomons, 1982).

Safety and Hazards

The 1,4-dioxa-8-azaspiro[4.5]decan-8-yl component of the compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2,2,2-trifluoroethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O2/c10-9(11,12)7(13)14-3-1-8(2-4-14)15-5-6-16-8/h13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGUQECIFITDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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